![molecular formula C5H2BrClFN B1227324 5-Bromo-2-chloro-3-fluoropyridine CAS No. 831203-13-5](/img/structure/B1227324.png)
5-Bromo-2-chloro-3-fluoropyridine
Overview
Description
5-Bromo-2-chloro-3-fluoropyridine is a chemical compound with the molecular formula C5H2BrClFN . It has a molecular weight of 210.43 g/mol .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-chloro-3-fluoropyridine is 1S/C5H2BrClFN/c6-3-1-4(8)5(7)9-2-3/h1-2H . The canonical SMILES representation is C1=C(C=NC(=C1F)Cl)Br .Physical And Chemical Properties Analysis
5-Bromo-2-chloro-3-fluoropyridine has a molecular weight of 210.43 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound is a solid at room temperature .Scientific Research Applications
Organic Synthesis
5-Bromo-2-chloro-3-fluoropyridine is an organoheterocyclic compound . It is used as a building block in organic synthesis . The presence of multiple halogens (bromine, chlorine, and fluorine) makes it a versatile reagent for various substitution reactions.
Preparation of Amino-2-chloropyridine
5-Bromo-2-chloro-3-fluoropyridine can be used in the preparation of Amino-2-chloropyridine via palladium-catalyzed amination . This reaction showcases its utility in the synthesis of nitrogen-containing heterocycles.
Halogen-Exchange Reactions
This compound can undergo halogen-exchange reactions. For instance, it can be converted to 5-Bromo-2-fluoropyridine using anhydrous potassium fluoride . This demonstrates its role in the synthesis of other halogenated pyridines.
Synthesis of Herbicides and Insecticides
Halogenated pyridines, such as 5-Bromo-2-chloro-3-fluoropyridine, have been used as starting materials for the synthesis of some herbicides and insecticides . This highlights its importance in the agrochemical industry.
Suzuki Coupling Reactions
Similar halogenated pyridines can be used in Suzuki coupling reactions . Although this specific application hasn’t been reported for 5-Bromo-2-chloro-3-fluoropyridine, it’s plausible given the reactivity of halogenated pyridines.
Safety and Hazards
5-Bromo-2-chloro-3-fluoropyridine is labeled with the GHS pictograms GHS05 and GHS07, indicating that it is corrosive and harmful . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
Mechanism of Action
Target of Action
5-Bromo-2-chloro-3-fluoropyridine is a halogenated pyridine compound Halogenated pyridines are generally used as building blocks in the synthesis of various pharmaceuticals and bioactive compounds .
Mode of Action
It’s known that halogenated pyridines can undergo various reactions such as palladium-catalyzed amination and halogen-exchange reactions . These reactions can lead to the formation of new compounds with potential bioactivity .
Biochemical Pathways
Halogenated pyridines are often involved in the synthesis of compounds that can interact with various biochemical pathways .
Result of Action
The compound’s halogen atoms can potentially form various types of bonds and interactions with biological targets, leading to diverse molecular and cellular effects .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-chloro-3-fluoropyridine can be influenced by various environmental factors. For instance, the compound is a solid at 20°C and should be stored under inert gas at 2-8°C . These conditions can affect the compound’s reactivity and stability.
properties
IUPAC Name |
5-bromo-2-chloro-3-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-3-1-4(8)5(7)9-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKXUEWGXWCENG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376871 | |
Record name | 5-Bromo-2-chloro-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-3-fluoropyridine | |
CAS RN |
831203-13-5 | |
Record name | 5-Bromo-2-chloro-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-chloro-3-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5-bromo-2-chloro-3-fluoropyridine a useful building block in organic synthesis?
A: 5-Bromo-2-chloro-3-fluoropyridine possesses three distinct halogen substituents, each with varying reactivity. This allows for chemoselective functionalization, meaning chemists can choose which halogen to replace depending on the reaction conditions []. This control over reactivity makes it a valuable starting material for creating a variety of more complex molecules.
Q2: Can you give an example of the chemoselective reactions possible with this compound?
A2: Absolutely. The research demonstrates:
- Palladium-catalyzed amination: Using a palladium catalyst and specific ligands, the bromine atom is selectively substituted by both secondary amines and primary anilines [].
- Neat amination: In the absence of a catalyst, heating the compound with an amine leads to preferential substitution of the chlorine atom [].
- Nucleophilic aromatic substitution (SNAr): Strong nucleophiles can displace the fluorine atom, allowing for further derivatization [].
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